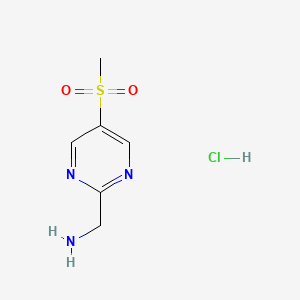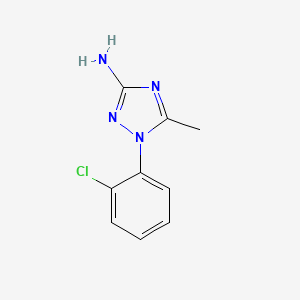![molecular formula C6H7F3N2O2 B13455081 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)
2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol typically involves the reaction of a suitable pyrazole derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group onto the pyrazole ring. The resulting intermediate is then reacted with ethylene oxide to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyrazole derivatives, aldehydes, carboxylic acids, and various substituted ethan-1-ol derivatives .
Scientific Research Applications
2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This leads to stronger interactions with hydrophobic pockets and active sites within the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.
Hexafluoroacetone: A trifluoromethyl-containing compound used in organic synthesis.
Uniqueness: 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol stands out due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields .
Properties
Molecular Formula |
C6H7F3N2O2 |
|---|---|
Molecular Weight |
196.13 g/mol |
IUPAC Name |
2-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C6H7F3N2O2/c7-6(8,9)5-4(3-10-11-5)13-2-1-12/h3,12H,1-2H2,(H,10,11) |
InChI Key |
UMCQOCZGDIIAQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1OCCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


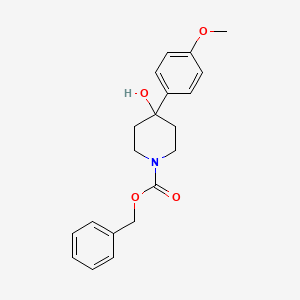
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
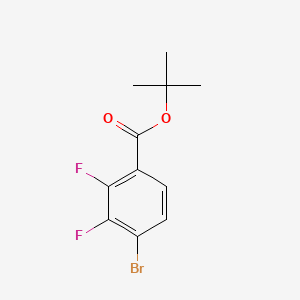
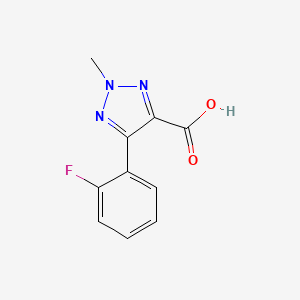
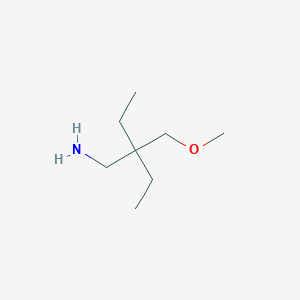
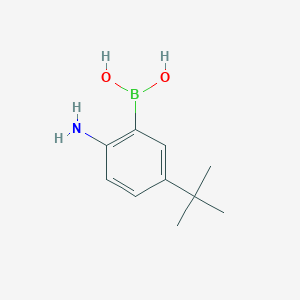
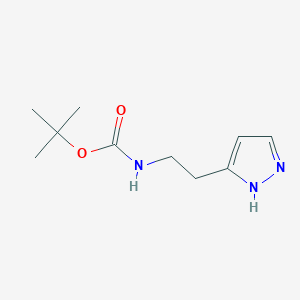
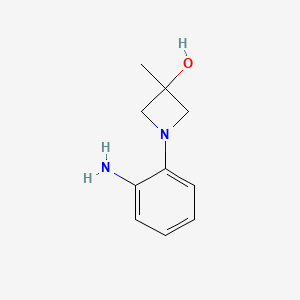
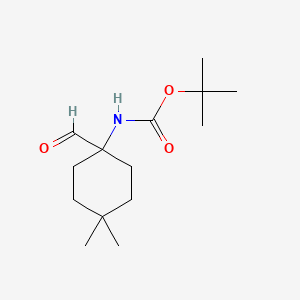
![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
